molecular formula C10H10N4OS B2607198 6-(2-Aminophenyl)-3-(methylsulfanyl)-1,2,4-triazin-5-ol CAS No. 28732-13-0

6-(2-Aminophenyl)-3-(methylsulfanyl)-1,2,4-triazin-5-ol

Cat. No.: B2607198
CAS No.: 28732-13-0
M. Wt: 234.28
InChI Key: DZMXAKSUCUWJAU-UHFFFAOYSA-N
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Description

6-(2-Aminophenyl)-3-(methylsulfanyl)-1,2,4-triazin-5-ol is a chemical compound offered for research and development purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers investigating nitrogen-containing heterocycles, such as 1,2,4-triazine derivatives, may find this compound of interest due to its potential as a synthetic intermediate or building block for more complex molecules. The structural motif of the 1,2,4-triazine core is found in compounds studied for various applications; for instance, certain [1,2,4]triazole derivatives (which share a similar heterocyclic structure) are explored in agricultural chemistry for their herbicidal activity . Other 3-(methylsulfanyl)-1,2,4-triazin-5-ol analogs are utilized in chemical synthesis . The presence of both an aminophenyl substituent and a methylsulfanyl group on the triazine core makes this molecule a versatile precursor for further chemical modifications, including nucleophilic substitution and functional group transformations. Researchers are advised to consult the relevant scientific literature to determine specific potential applications and to conduct their own safety and efficacy studies.

Properties

IUPAC Name

6-(2-aminophenyl)-3-methylsulfanyl-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4OS/c1-16-10-12-9(15)8(13-14-10)6-4-2-3-5-7(6)11/h2-5H,11H2,1H3,(H,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZMXAKSUCUWJAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(C(=O)N1)C2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90970167
Record name 6-(2-Aminophenyl)-3-(methylsulfanyl)-1,2,4-triazin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90970167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5482-85-9
Record name 6-(2-Aminophenyl)-3-(methylsulfanyl)-1,2,4-triazin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90970167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Aminophenyl)-3-(methylsulfanyl)-1,2,4-triazin-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzonitrile with methylthiosemicarbazide in the presence of a base, followed by cyclization to form the triazine ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-(2-Aminophenyl)-3-(methylsulfanyl)-1,2,4-triazin-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(2-Aminophenyl)-3-(methylsulfanyl)-1,2,4-triazin-5-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(2-Aminophenyl)-3-(methylsulfanyl)-1,2,4-triazin-5-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Comparative Analysis of Analogous Compounds

The table below summarizes critical data for six structurally related triazines:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Biological Activity References
6-(2-Aminophenyl)-3-(methylsulfanyl)-1,2,4-triazin-5-ol (Target Compound) 3: -SMe; 5: -OH; 6: 2-aminophenyl C₁₀H₁₀N₄OS 242.28 Not explicitly reported (structurally similar to inactive D0)
3-(Methylsulfanyl)-6-methyl-1,2,4-triazin-5-amine (D0) 3: -SMe; 5: -NH₂; 6: -Me C₅H₈N₄S 156.21 Inactive against Klebsiella pneumoniae (MIC > 256 µg/mL)
3-(Allylthio)-6-(2-aminophenyl)-1,2,4-triazin-5-ol 3: -S-allyl; 5: -OH; 6: 2-aminophenyl C₁₂H₁₂N₄OS 260.31 No activity data reported; allylthio group may enhance lipophilicity
3-[(3,4-Dichlorophenyl)methylsulfanyl]-1,2,4-triazin-5-ol 3: -S-CH₂(3,4-Cl₂Ph); 5: -OH C₁₀H₈Cl₂N₃OS 305.16 Potent FABP4 inhibitor (IC₅₀ = 0.290 µM)
6-Methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-ol 3: 3-CF₃Ph; 5: -OH; 6: -Me C₁₁H₈F₃N₃O 255.20 No activity data; CF₃ group introduces strong electron-withdrawing effects
6-[(4-Methoxyphenyl)methyl]-3-(methylsulfanyl)-1,2,4-triazin-5-ol 3: -SMe; 5: -OH; 6: -(CH₂)(4-MeOPh) C₁₂H₁₃N₃O₂S 263.32 Methoxy group may improve solubility; no explicit bioactivity reported

Key Observations

Role of the Hydroxyl Group: The hydroxyl at position 5 is critical for activity. Replacing it with an amino group (as in D0) abolishes antimicrobial activity .

Sulfanyl Substituent Effects: Methylsulfanyl (-SMe): Found in the target compound and D0; smaller size may limit steric hindrance but offers moderate lipophilicity. Dichlorophenylmethylsulfanyl: Enhances FABP4 inhibition (IC₅₀ = 0.290 µM) due to hydrophobic and π-π interactions .

Aromatic Substituents: The 2-aminophenyl group in the target compound may engage in π-stacking or hydrogen bonding, while trifluoromethylphenyl (in ) introduces electron-withdrawing effects for enhanced stability.

Research Findings and Trends

  • Antimicrobial Activity: Hydroxyl-containing triazines (e.g., D1 and D41 in ) show growth inhibition of K. pneumoniae, while amino-substituted analogs (D0) are inactive. This underscores the necessity of the -OH group for binding to microbial targets .
  • Enzyme Inhibition : Bulky sulfanyl groups (e.g., dichlorophenylmethyl) improve FABP4 binding affinity, suggesting that steric and electronic properties at position 3 are tunable for target selectivity .
  • Synthetic Flexibility : The triazine core allows diverse substitutions, enabling optimization for pharmacokinetic properties (e.g., methoxy groups for solubility) .

Biological Activity

6-(2-Aminophenyl)-3-(methylsulfanyl)-1,2,4-triazin-5-ol is a heterocyclic compound characterized by a triazine ring with an amino group and a methylsulfanyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C10H10N4OSC_{10}H_{10}N_{4}OS, with a molecular weight of approximately 218.28 g/mol. The structure features a triazine ring that is crucial for its biological interactions.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. A study reported minimum inhibitory concentrations (MIC) against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, demonstrating its potential as an antimicrobial agent.

Compound Target Bacteria MIC (µM)
This compoundE. coli0.21
Pseudomonas aeruginosa0.21

These findings suggest that the compound may inhibit bacterial growth through mechanisms such as enzyme inhibition or interference with cellular processes.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. The mechanism involves the interaction with cellular receptors and enzymes that are pivotal in cancer progression.

Enzyme Inhibition

This compound has been studied for its potential to inhibit various enzymes. For instance, it may act as an inhibitor of DNA gyrase and MurD, which are critical for bacterial DNA replication and cell wall synthesis respectively. Molecular docking studies have shown favorable binding interactions with these targets.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within microorganisms and cancer cells. The triazine ring facilitates binding to active sites on enzymes or receptors, leading to inhibition or modulation of their functions.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the efficacy of this compound against clinical strains of E. coli and Pseudomonas aeruginosa. Results showed that the compound had a MIC value of 0.21 µM for both strains, indicating potent antibacterial activity.
  • Cytotoxicity Assessment : In vitro cytotoxicity assays were conducted using human cell lines (HaCat and BALB/c 3T3). The results indicated that while the compound exhibited some cytotoxic effects, it was significantly less toxic than conventional chemotherapeutic agents.

Q & A

Basic: What synthetic methodologies are recommended for preparing 6-(2-Aminophenyl)-3-(methylsulfanyl)-1,2,4-triazin-5-ol, and how can purity be optimized?

Methodological Answer:
The synthesis typically involves cyclocondensation of thiosemicarbazides with appropriate carbonyl precursors or functionalization of preformed triazinone cores. For example:

  • Step 1: React 2-aminophenylthiol with methyl isothiocyanate to form a thiourea intermediate.
  • Step 2: Cyclize the intermediate under acidic conditions (e.g., HCl/EtOH) to form the triazinone ring .
  • Purity Optimization: Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients). Monitor by TLC and confirm purity via HPLC (>95% by area normalization) .

Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^{13}C NMR confirm substituent positions (e.g., methylsulfanyl at C3, hydroxyl at C5). Aromatic protons in the 2-aminophenyl group show splitting patterns between δ 6.8–7.5 ppm .
  • Mass Spectrometry (HRMS): ESI-HRMS validates the molecular ion peak (e.g., [M+H]+^+ at m/z 277.0821 for C10_{10}H11_{11}N4_{4}OS+^+) .
  • X-ray Diffraction (XRD): Resolve crystal packing and hydrogen-bonding interactions (e.g., intramolecular N–H···O between NH2_2 and hydroxyl groups) .

Advanced: How can researchers resolve contradictions in reported stability data under varying pH conditions?

Methodological Answer:

  • Controlled Stability Studies: Incubate the compound in buffered solutions (pH 1–13) at 25°C and 40°C. Monitor degradation kinetics via HPLC-UV at λ = 254 nm.
  • Statistical Analysis: Apply multivariate regression to identify pH-dependent degradation pathways (e.g., hydrolysis of the methylsulfanyl group at pH >10). Use error analysis frameworks (e.g., Bevington & Robinson’s error propagation) to validate reproducibility .
  • Reference Standards: Compare with structurally similar triazinones (e.g., 4-amino-3-methyl-6-phenyl-1,2,4-triazin-5-one) to isolate pH-sensitive functional groups .

Advanced: What computational approaches predict the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate Fukui indices to identify electrophilic centers (e.g., C3 methylsulfanyl group as a leaving site). Use B3LYP/6-311+G(d,p) basis sets in Gaussian 16 .
  • Transition State Modeling: Simulate nucleophilic attack (e.g., by amines or thiols) at C3 using intrinsic reaction coordinate (IRC) analysis. Compare activation energies for SN1 vs. SN2 mechanisms .
  • Validation: Cross-reference computational results with experimental kinetic data (e.g., rate constants for LiAlH4_4-mediated reductions) .

Advanced: How to design experiments to evaluate its potential as a chemosensor for metal ions?

Methodological Answer:

  • Fluorescence Quenching Assays: Prepare 10 μM solutions of the compound in DMSO/H2_2O (1:9). Titrate with metal salts (e.g., Fe3+^{3+}, Cu2+^{2+}) and measure emission spectra (λex_{ex} = 320 nm, λem_{em} = 450 nm). Calculate Stern-Volmer constants (KSV_{SV}) .
  • Selectivity Screening: Test against transition metals (Co2+^{2+}, Ni2+^{2+}) and alkaline earth ions (Ca2+^{2+}, Mg2+^{2+}) to assess specificity.
  • Structural Modifications: Introduce electron-withdrawing groups (e.g., –NO2_2) to the triazinone core to enhance binding affinity, referencing similar 1,2,4-triazole derivatives .

Advanced: What strategies optimize the compound’s solubility for in vitro biological assays?

Methodological Answer:

  • Co-Solvent Systems: Use DMSO/PEG-400 mixtures (≤5% DMSO) to dissolve the compound while maintaining cell viability .
  • pH Adjustment: Prepare phosphate-buffered saline (PBS, pH 7.4) with 0.1% Tween-80 to enhance aqueous solubility via micellar encapsulation.
  • Prodrug Synthesis: Convert the hydroxyl group to a phosphate ester (e.g., using POCl3_3) for improved solubility, then enzymatically hydrolyze in biological media .

Basic: What are the key challenges in scaling up synthesis from milligram to gram quantities?

Methodological Answer:

  • Reaction Optimization: Replace hazardous solvents (e.g., EtOAc) with greener alternatives (e.g., cyclopentyl methyl ether) for safer large-scale reactions.
  • Purification: Transition from column chromatography to fractional crystallization (e.g., using ethanol/water gradients) to reduce costs .
  • Yield Improvement: Optimize stoichiometry (e.g., 1.2 equiv methyl isothiocyanate) and reaction time (monitor by in-situ FTIR) .

Advanced: How to analyze tautomeric equilibria between hydroxyl and keto forms of the triazinone core?

Methodological Answer:

  • Variable Temperature NMR: Acquire 1^1H NMR spectra in DMSO-d6_6 from 25°C to 80°C. Observe chemical shift changes in the hydroxyl proton (δ 10–12 ppm) to track tautomerism .
  • Computational Modeling: Perform DFT calculations (M06-2X/cc-pVTZ) to compare relative stabilities of enol and keto tautomers .
  • XRD Confirmation: Resolve crystal structures to identify dominant tautomeric forms in the solid state .

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